3b,20-Epoxy-3a-hydroxy-7,15-pimaradien-19,6b-olide

Catalog No.
S616160
CAS No.
51415-08-8
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3b,20-Epoxy-3a-hydroxy-7,15-pimaradien-19,6b-olide

CAS Number

51415-08-8

Product Name

3b,20-Epoxy-3a-hydroxy-7,15-pimaradien-19,6b-olide

IUPAC Name

5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-4-17(2)6-5-13-12(10-17)9-14-15-18(3,16(21)24-14)20(22)8-7-19(13,15)11-23-20/h4,9,13-15,22H,1,5-8,10-11H2,2-3H3

InChI Key

SONPFFIKLYCKOY-UHFFFAOYSA-N

SMILES

Array

Synonyms

momilactone B

Canonical SMILES

CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=CC3[C@@H]4[C@]25CCC([C@@]4(C(=O)O3)C)(OC5)O)C1)C=C

Momilactone B has been reported in Oryza with data available.

Momilactone B is a naturally occurring compound classified as a diterpene, specifically a 9β-H pimarane. It is primarily produced in the roots of rice (Oryza sativa) and has garnered attention due to its significant role as an allelopathic agent, which helps inhibit the growth of competing plants and pathogens. This compound has been identified in various rice cultivars, with concentrations varying based on environmental conditions, such as UV exposure and pathogen attack. Momilactone B is part of a larger family of phytoalexins, which are defensive compounds synthesized by plants in response to stressors like disease or environmental challenges .

The biosynthesis of Momilactone B begins with geranylgeranyl diphosphate (GGDP), which undergoes a series of cyclization reactions. The initial step involves the conversion of GGDP to syn-copalyl diphosphate through protonation and cyclization. This is followed by the elimination of the diphosphate group to yield 9β-pimara-7,15-diene. Subsequent oxidation reactions lead to the formation of Momilactone B. While specific genes responsible for these transformations have been identified, the complete pathways remain partially elucidated .

Momilactone B exhibits a range of biological activities, most notably as an inhibitor of key enzymes involved in carbohydrate metabolism. Studies have shown that it effectively inhibits α-amylase and α-glucosidase, enzymes critical for glucose absorption in the body. The inhibitory potency of Momilactone B on these enzymes surpasses that of some commercial diabetic medications, indicating its potential utility in managing blood sugar levels . Additionally, it has demonstrated anti-fungal properties and may play a role in cancer chemoprevention, particularly against colon cancer .

The synthesis of Momilactone B can be approached through both natural extraction and synthetic chemistry methods. Natural extraction typically involves isolating the compound from rice plant tissues using techniques such as column chromatography and high-performance liquid chromatography. Synthetic methods have been explored but remain complex due to the unique structural features of the molecule. Recent research has focused on developing efficient synthetic routes that mimic natural biosynthetic pathways, employing strategies like Diels–Alder reactions and stereoselective approaches to construct the necessary tricyclic framework .

Momilactone B has several promising applications:

  • Agricultural Use: As an allelochemical, it can be utilized to promote crop growth by suppressing weeds.
  • Pharmaceutical Potential: Its enzyme-inhibiting properties suggest potential applications in diabetes management and cancer therapy.
  • Biopesticide Development: Due to its antifungal activity, it could serve as a natural pesticide alternative in sustainable agriculture .

Research into the interactions of Momilactone B with other biological molecules has highlighted its role in metabolic pathways. For instance, studies have shown that it can inhibit mitochondrial enzymes involved in lipid metabolism, suggesting broader implications for metabolic health beyond carbohydrate digestion. Additionally, its interaction with various plant species indicates its potential as a biocontrol agent against specific pathogens and pests .

Momilactone B belongs to a class of compounds known as momilactones, which also includes Momilactone A. Both compounds share structural similarities but differ in their biological activities and potency against specific enzymes.

Compound NameStructure TypeBiological ActivityUnique Features
Momilactone ADiterpeneWeeding inhibitionLower potency than Momilactone B
9β-H-pimara-7,15-dieneDiterpenePrecursor in biosynthesisIntermediate compound
Phytoalexin CDiterpeneAntifungalLess studied compared to momilactones
Salicylic AcidPhenolicPlant defense signalingInvolved in systemic acquired resistance

Momilactone B is unique due to its enhanced inhibitory effects on carbohydrate-metabolizing enzymes compared to its analogs and its specific role in rice allelopathy .

Diterpenoid Biosynthetic Pathway in Rice

Geranylgeranyl Diphosphate as a Precursor

Geranylgeranyl diphosphate serves as the universal precursor for momilactone B biosynthesis within the complex diterpenoid metabolic network of rice [1] [3]. This 20-carbon isoprenoid compound represents the foundational building block from which all rice diterpenoid phytoalexins, including momilactone B, are derived through sequential enzymatic transformations [3]. The synthesis of geranylgeranyl diphosphate occurs through the methylerythritol phosphate pathway, utilizing pyruvate and glyceraldehyde-3-phosphate as initial substrates [3].

Rice contains only one functionally active geranylgeranyl diphosphate synthase, designated as Oryza sativa Geranylgeranyl Diphosphate Synthase 1, which operates within chloroplasts to produce this essential precursor [28]. This enzyme functions as a homodimeric complex in the stroma, where it catalyzes the condensation of farnesyl diphosphate with isopentenyl diphosphate to generate geranylgeranyl diphosphate through an ionization-condensation-elimination mechanism [29]. The enzymatic process involves the formation of carbocation intermediates stabilized by conserved lysine and threonine residues within the active site [29].

The allocation of geranylgeranyl diphosphate among competing biosynthetic pathways is regulated by the Geranylgeranyl Diphosphate Synthase Recruiting Protein, which forms heterodimeric complexes with Oryza sativa Geranylgeranyl Diphosphate Synthase 1 [28] [30]. This regulatory mechanism ensures appropriate distribution of the precursor between chlorophyll biosynthesis and specialized metabolite production, including momilactone B formation [30]. The availability of geranylgeranyl diphosphate represents a critical bottleneck in the overall diterpenoid biosynthetic flux, with enhanced enzyme activity directly correlating with increased momilactone production [33].

Role of Oryza sativa Copalyl Diphosphate Synthase 4 and Oryza sativa Kaurene Synthase-Like 4 Genes

The Oryza sativa Copalyl Diphosphate Synthase 4 and Oryza sativa Kaurene Synthase-Like 4 genes represent the first committed enzymes in momilactone B biosynthesis, catalyzing sequential cyclization reactions that establish the basic diterpene scaffold [1] [3]. These genes are located in close proximity on rice chromosome 4, forming part of the momilactone biosynthetic gene cluster that ensures coordinated expression and regulation [1] [6].

Oryza sativa Copalyl Diphosphate Synthase 4 functions as a type B cyclase, initiating the biosynthetic pathway by catalyzing the cyclization of geranylgeranyl diphosphate to syn-copalyl diphosphate [1] [3]. This enzymatic transformation represents a crucial branch point in rice diterpenoid metabolism, directing flux away from gibberellin biosynthesis toward specialized metabolite production [3]. The enzyme accomplishes this cyclization through protonation of the terminal olefin bond of geranylgeranyl diphosphate, followed by intramolecular cyclization to form the bicyclic copalyl diphosphate intermediate [1].

The second cyclization step is mediated by Oryza sativa Kaurene Synthase-Like 4, which acts as a type A cyclase to convert syn-copalyl diphosphate into syn-pimaradiene [1] [3]. This transformation involves elimination of the diphosphate group, generating a carbocation intermediate that undergoes further cyclization to produce the tricyclic pimaradiene scaffold [1]. The resulting syn-pimaradiene serves as the immediate precursor for all subsequent oxidative modifications leading to momilactone B formation [3].

Both enzymes exhibit strict substrate specificity and stereocontrol, ensuring the production of the correct stereoisomeric forms required for downstream processing [6] [19]. The messenger ribonucleic acid levels of both genes increase dramatically following ultraviolet radiation or pathogen challenge, indicating their role in inducible phytoalexin biosynthesis [1] [6]. Genetic knockout studies have definitively established that both Oryza sativa Copalyl Diphosphate Synthase 4 and Oryza sativa Kaurene Synthase-Like 4 are essential for momilactone production, with mutations in either gene completely abolishing accumulation of these compounds [6].

Enzymatic Mechanisms of Momilactone B Production

Cyclization Reactions and Oxidative Modifications

The conversion of syn-pimaradiene to momilactone B requires a series of precisely orchestrated oxidative modifications that introduce the functional groups characteristic of this bioactive compound [9] [10]. These transformations involve multiple cytochrome P450 monooxygenases working in concert to modify specific positions on the diterpene backbone through hydroxylation, oxidation, and cyclization reactions [2] [17].

The initial oxidative modifications target the carbon-19 methyl group of syn-pimaradiene through a series of consecutive oxidations catalyzed by Cytochrome P450 99A3 [9] [10]. This multifunctional enzyme sequentially converts the methyl group to hydroxyl, aldehyde, and carboxylic acid derivatives, producing syn-pimaradien-19-ol, syn-pimaradien-19-al, and syn-pimaradien-19-oic acid as discrete intermediates [9]. The carbon-19 carboxylic acid functionality is essential for subsequent lactone ring formation, representing a critical structural requirement for momilactone activity [9].

Additional oxidative modifications occur at the carbon-6 and carbon-3 positions through the action of distinct cytochrome P450 enzymes located outside the primary biosynthetic gene cluster [17] [20]. Cytochrome P450 76M8 catalyzes 6-beta hydroxylation of syn-pimaradiene derivatives, introducing the hydroxyl group required for hemiacetal ring formation [17]. This enzymatic step represents a key branch point, as the 6-beta hydroxyl group determines the ultimate cyclization pattern leading to momilactone B rather than alternative metabolites [17].

The formation of momilactone B involves additional hydroxylation at carbon-20 mediated by Cytochrome P450 76M14, which introduces the hydroxyl group necessary for hemiacetal ring closure [2]. This reaction creates the characteristic bicyclic hemiacetal structure that distinguishes momilactone B from momilactone A [2]. The hemiacetal formation may occur through nucleophilic attack of the carbon-20 alcohol at carbon-3, resulting in the distinctive ring system that contributes to the biological activity of momilactone B [2].

Functional Roles of Cytochrome P450 Monooxygenases Cytochrome P450 99A3

Cytochrome P450 99A3 represents the most extensively characterized oxidative enzyme in momilactone B biosynthesis, functioning as a multifunctional diterpene oxidase with strict substrate specificity for syn-pimaradiene derivatives [9] [10]. This enzyme catalyzes three consecutive oxidation reactions at the carbon-19 position, demonstrating remarkable catalytic versatility within a single active site [9].

The enzymatic mechanism of Cytochrome P450 99A3 follows the canonical cytochrome P450 catalytic cycle, involving substrate binding, electron transfer, oxygen activation, and product release [32]. The enzyme utilizes a ferryl intermediate and odd-electron chemistry to abstract hydrogen atoms from the carbon-19 methyl group, followed by oxygen rebound to form hydroxylated products [32]. This mechanism explains the sequential nature of the oxidation reactions, with each product serving as substrate for subsequent transformation [9].

Biochemical characterization of Cytochrome P450 99A3 has revealed its preference for syn-pimaradiene over other diterpene substrates, with significantly higher catalytic efficiency for the natural substrate compared to related compounds [9]. The enzyme also exhibits activity toward syn-stemod-13(17)-ene, producing corresponding oxidized derivatives, although with lower efficiency than observed with syn-pimaradiene [9]. This broader substrate specificity suggests potential roles in the metabolism of other rice diterpenoids beyond momilactone biosynthesis [9].

The physiological relevance of Cytochrome P450 99A3 activity has been confirmed through detection of its primary product, syn-pimaradien-19-oic acid, in rice plant tissues following methyl jasmonate induction [9]. The temporal correlation between enzyme expression and product accumulation supports the proposed role of this cytochrome P450 in the momilactone biosynthetic pathway [9]. Furthermore, the enzyme shows coordinated expression with other momilactone biosynthetic genes, indicating integrated regulation of the entire pathway [6] [17].

The structural requirements for Cytochrome P450 99A3 activity have been elucidated through protein engineering studies, revealing key amino acid residues involved in substrate recognition and catalytic turnover [9]. The enzyme requires functional expression systems optimized for plant cytochrome P450s, with complete gene recoding necessary to achieve adequate activity levels in heterologous hosts [9]. These technical advances have enabled detailed kinetic analysis and mechanistic studies that have clarified the role of this critical enzyme in momilactone B biosynthesis [9] [10].

Evolutionary Conservation of Biosynthetic Gene Clusters

Comparative Analysis Across Poaceae and Bryophytes

The evolutionary distribution of momilactone biosynthetic gene clusters reveals a fascinating pattern of convergent evolution across distantly related plant lineages, with functional clusters identified in grasses within the Poaceae family and the bryophyte Calohypnum plumiforme [11] [13]. This distribution pattern suggests that momilactone production has evolved independently multiple times, highlighting the adaptive significance of these defensive compounds [11] [27].

Within the Poaceae family, momilactone biosynthetic gene clusters have been identified in rice and barnyard grass, representing two distinct evolutionary lineages that acquired these capabilities through horizontal gene transfer events [21] [25]. Phylogenetic analysis indicates that the clusters in Panicoideae and Chloridoideae subfamilies originated from a cluster-like structure in Triticeae through lateral gene transfer, followed by gene recruitment and functional specialization [21] [25]. The rice cluster subsequently evolved through a second horizontal transfer event from the PACMAD clade, with subsequent loss of certain genes such as Cytochrome P450 76L1 [21] [25].

The moss Calohypnum plumiforme represents a completely independent evolutionary origin for momilactone biosynthesis, with a functionally equivalent but structurally distinct gene cluster spanning approximately 150 kilobases [11] [13]. This bryophyte cluster contains analogous genes encoding diterpene cyclases and cytochrome P450 oxidases, but shows no synteny with the grass clusters, indicating convergent evolution rather than common ancestry [11] [27]. The moss cluster includes the bifunctional diterpene cyclase Calohypnum plumiforme Diterpene Cyclase 1, two cytochrome P450 genes, and a momilactone A synthase gene arranged in tandem [11] [27].

Comparative genome analysis across 40 monocot species has revealed that momilactone biosynthetic gene clusters are restricted to specific grass lineages and show dynamic evolutionary patterns characterized by gene gain, loss, and rearrangement [15] [21]. The clusters exhibit different architectures and gene compositions even among closely related species, reflecting ongoing evolutionary optimization of the biosynthetic machinery [22] [26]. Within the rice genus alone, the cluster shows lineage-specific variations in gene copy number, pseudogenization events, and occasional complete cluster loss [22] [26].

The convergent evolution of momilactone biosynthesis across such phylogenetically distant groups demonstrates the strong selective pressure for defensive metabolite production in plant-pathogen and plant-plant interactions [11] [13]. The independent assembly of functionally equivalent gene clusters in mosses and grasses represents a remarkable example of metabolic convergence, suggesting that the chemical structure and biological activity of momilactones provide significant adaptive advantages [13] [27]. This pattern of convergent evolution extends beyond simple gene presence to include coordinated regulation and stress-inducible expression, indicating that the entire regulatory network has been optimized for defensive responses [11] [23].

The molecular mechanisms underlying cluster evolution involve complex processes of gene duplication, horizontal transfer, and functional divergence that have shaped the current distribution of momilactone biosynthetic capabilities [15] [25]. These evolutionary dynamics continue to operate in contemporary species, with evidence for ongoing gene conversion, pseudogenization, and cluster reorganization that may influence future biosynthetic potential [22] [26]. Understanding these evolutionary processes provides insights into both the historical development of plant chemical defense systems and the potential for future metabolic engineering applications based on natural biosynthetic strategies [13] [25].

Gene SymbolFull NameChromosome LocationEnzyme FunctionGene ClusterKey Products
Oryza sativa Copalyl Diphosphate Synthase 4Copalyl Diphosphate Synthase 4Chromosome 4Cyclization of geranylgeranyl diphosphate to syn-copalyl diphosphatec4BGC (Momilactone)syn-copalyl diphosphate
Oryza sativa Kaurene Synthase-Like 4Kaurene Synthase-Like 4Chromosome 4Cyclization of syn-copalyl diphosphate to syn-pimaradienec4BGC (Momilactone)syn-pimaradiene
Cytochrome P450 99A3Cytochrome P450 99A3Chromosome 4Carbon-19 oxidation of syn-pimaradienec4BGC (Momilactone)syn-pimaradien-19-oic acid
Cytochrome P450 99A2Cytochrome P450 99A2Chromosome 4Limited diterpene oxidation activityc4BGC (Momilactone)Limited products
Cytochrome P450 76M8Cytochrome P450 76M8Chromosome 26-beta hydroxylation of syn-pimaradienec2BGC6-beta hydroxy-syn-pimaradiene
Cytochrome P450 701A8Cytochrome P450 701A8Chromosome 23-beta hydroxylation of syn-pimaradienec2BGC3-beta hydroxy-syn-pimaradiene
Cytochrome P450 76M14Cytochrome P450 76M14Chromosome 2Carbon-20 hydroxylationc2BGCCarbon-20 hydroxy derivatives
Oryza sativa Momilactone A SynthaseMomilactone A SynthaseChromosome 4Oxidation to form lactone ringc4BGC (Momilactone)Momilactone A
Oryza sativa Geranylgeranyl Diphosphate Synthase 1Geranylgeranyl Diphosphate Synthase 1Chromosome 3Geranylgeranyl diphosphate synthesis from isoprenoid precursorsIndependentGeranylgeranyl diphosphate
StepSubstrateProductEnzymeReaction Type
1Geranylgeranyl diphosphatesyn-copalyl diphosphateOryza sativa Copalyl Diphosphate Synthase 4Type B cyclization
2syn-copalyl diphosphatesyn-pimaradieneOryza sativa Kaurene Synthase-Like 4Type A cyclization
3syn-pimaradienesyn-pimaradien-19-olCytochrome P450 99A3Carbon-19 hydroxylation
4syn-pimaradienesyn-pimaradien-19-alCytochrome P450 99A3Carbon-19 aldehyde formation
5syn-pimaradienesyn-pimaradien-19-oic acidCytochrome P450 99A3Carbon-19 carboxylation
6syn-pimaradien-19-oic acid6-beta hydroxy-syn-pimaradien-19-oic acidCytochrome P450 76M86-beta hydroxylation
76-beta hydroxy-syn-pimaradieneHemiacetal intermediateCytochrome P450 701A8/Cytochrome P450 76M143-beta/Carbon-20 hydroxylation
8Momilactone A precursorMomilactone BSpontaneous/enzymaticHemiacetal formation
SpeciesGene Cluster SizeCore Genes PresentAdditional Cytochrome P450sEvolutionary OriginSynteny with Others
Oryza sativa (Rice)~20 kbOryza sativa Copalyl Diphosphate Synthase 4, Oryza sativa Kaurene Synthase-Like 4, Cytochrome P450 99A2, Cytochrome P450 99A3, Oryza sativa Momilactone A Synthase2 (Cytochrome P450 99A2, Cytochrome P450 99A3)Horizontal gene transfer from TriticeaePartial with Echinochloa
Echinochloa crus-galli (Barnyard grass)~25 kbEchinochloa Copalyl Diphosphate Synthase 4, Echinochloa Kaurene Synthase-Like 4, Echinochloa Cytochrome P450 99A2, Echinochloa Cytochrome P450 99A3, Echinochloa Momilactone A Synthase2 (Echinochloa Cytochrome P450 99A2, Echinochloa Cytochrome P450 99A3)Horizontal gene transfer from PACMADPartial with Oryza
Calohypnum plumiforme (Moss)~150 kbCalohypnum plumiforme Diterpene Cyclase 1, Calohypnum plumiforme Cytochrome P450 701A1, Calohypnum plumiforme Cytochrome P450 964A1, Calohypnum plumiforme Momilactone A Synthase2 (Calohypnum plumiforme Cytochrome P450 701A1, Calohypnum plumiforme Cytochrome P450 964A1)Convergent evolutionNo synteny

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

330.18310931 Da

Monoisotopic Mass

330.18310931 Da

Heavy Atom Count

24

Melting Point

242 °C

Wikipedia

Momilactone B

Dates

Last modified: 02-18-2024

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